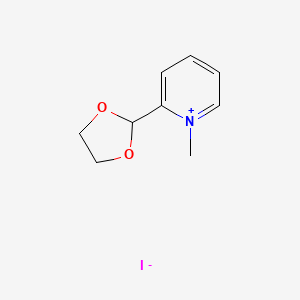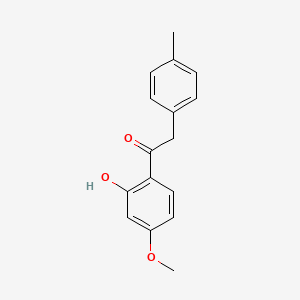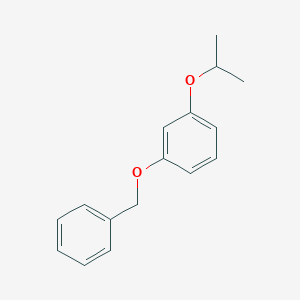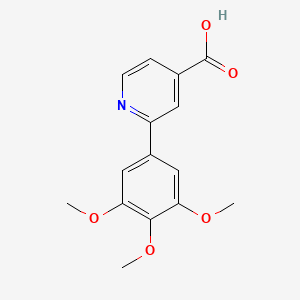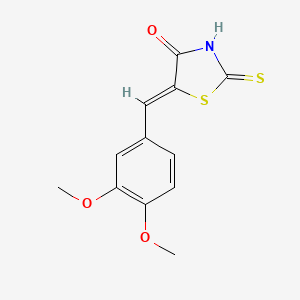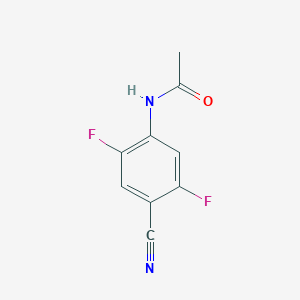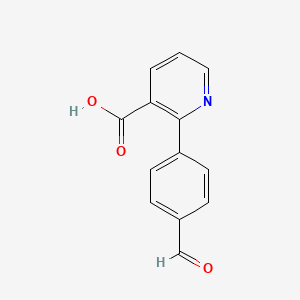
1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
描述
1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.
作用机制
Mode of Action
NSC-747123 interacts with Top1-DNA cleavage complexes . It selectively traps these complexes, leading to changes in the genomic locations of the Top1 cleavage sites . This implies a differential targeting of cancer cell genomes . The Top1 cleavage complexes trapped by NSC-747123 are more stable, indicative of prolonged drug action .
Biochemical Pathways
The trapping of Top1 cleavage complexes by NSC-747123 in cells results in the rapid and sustained phosphorylation of histone H2AX (γ-H2AX) . This process is part of the DNA damage response pathway, which is activated when DNA double-strand breaks occur.
Pharmacokinetics
The pharmacokinetics of NSC-747123 have been studied in rats and dogs . The compound was administered intravenously at various doses. NSC-747123 was eliminated from both species with an estimated half-life of 2–5 hours in rats and 6–14 hours in dogs . The area under the plasma concentration-versus-time curve (AUC) was comparable in both species . .
Result of Action
The result of NSC-747123’s action is the inhibition of Top1, leading to DNA damage and cell death . This makes NSC-747123 a potential anticancer agent. Its unique mode of action and stability make it a promising candidate for clinical development .
Action Environment
The action of NSC-747123 can be influenced by various environmental factors. For instance, the stability of the Top1 cleavage complexes trapped by NSC-747123 suggests that the compound may have prolonged action in the cellular environment . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methylimidazole with 2-methoxyethyl chloride to form 1-(2-methoxyethyl)-3-methylimidazolium chloride. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions: 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and electrochemical applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Metal Salts: Metal salts such as palladium chloride and platinum chloride are used in complexation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazolium compounds can be formed.
Metal Complexes: Complexes with metals like palladium and platinum are major products in complexation reactions.
科学研究应用
1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Catalysis: Acts as a solvent and catalyst in various organic reactions, enhancing reaction rates and selectivity.
Separation Processes: Employed in the separation of gases and liquids due to its unique solvation properties.
Biological Applications: Investigated for its potential use in drug delivery systems and as a medium for enzyme-catalyzed reactions.
相似化合物的比较
- 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide
Comparison: 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its imidazolium cation, which provides higher thermal stability and ionic conductivity compared to pyrrolidinium and piperidinium analogs. Additionally, the presence of the methoxyethyl group enhances its solvation properties, making it more versatile in various applications .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXKUATXFJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476363 | |
| Record name | NSC-747123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178631-01-1 | |
| Record name | NSC-747123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-747123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)


